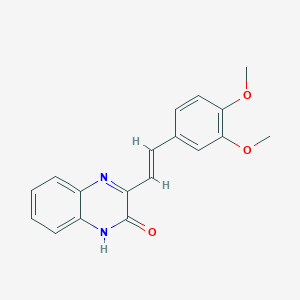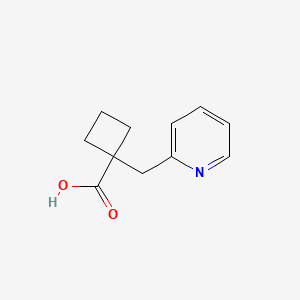
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one” are not fully detailed in the search results. The molecular formula is C18H16N2O3 and the molecular weight is 308.33 , but other properties like melting point, boiling point, solubility, etc., are not provided.科学的研究の応用
Nucleophilic Addition and Vinylation Reactions
Research has explored the nucleophilic addition reactions of hydroxyquinoxaline with acetylenes, leading to the formation of vinyloxyquinoxaline or vinyl-quinoxalones under different conditions. These reactions are foundational for synthesizing various quinoxaline derivatives, highlighting the compound's relevance in synthetic organic chemistry and potential applications in creating new materials or pharmaceuticals (Andriyankova et al., 2000).
Palladium-Catalyzed Cycloadditions
The development of palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition reactions has been reported for synthesizing dihydroquinolin-2-ones. This research underscores the potential of palladium catalysis in facilitating complex reactions, leading to compounds with quinoxaline-like structures and highlighting innovative approaches to creating biologically relevant molecules (Jin et al., 2018).
Natural Product Derivation and Biological Applications
Studies on natural products have led to the isolation of new compounds, including those with benzofuran and quinoxaline derivatives, from various plant sources. These compounds are subject to investigation for their potential biological activities, such as antioxidant, antimicrobial, or anticancer properties. Such research illustrates the importance of natural products chemistry in discovering new therapeutic agents (Dobner et al., 2003).
Photophysical Properties and Material Science Applications
The synthesis and characterization of novel rhenium(V) complexes with quinoxaline derivatives have been explored, demonstrating the potential for these compounds in developing new materials with unique photophysical properties. These studies highlight the intersection of inorganic chemistry and material science, where such complexes could find applications in light-emitting devices, sensors, or catalysis (Machura et al., 2012).
Corrosion Inhibition and Protective Coatings
Research into the inhibition performances of spirocyclopropane derivatives, which may share reactive similarities with the target compound, for protecting mild steel in acidic environments has been conducted. This work underscores the compound's relevance to industrial applications, particularly in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
作用機序
The mechanism of action for “3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one” is not specified in the search results. It is mentioned as a versatile compound used in various fields of scientific research, but the exact biological or chemical mechanisms it influences are not detailed.
特性
IUPAC Name |
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-10-8-12(11-17(16)23-2)7-9-15-18(21)20-14-6-4-3-5-13(14)19-15/h3-11H,1-2H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOAUSHJSLPSDC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2796670.png)
![N-(4-butylphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2796672.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2796678.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2796683.png)
![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)

![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)
![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)
![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)